Potassium 4-carboxy-2-oxobutanoate
Potassium 4-carboxy-2-oxobutanoate
2-oxoglutaric acid is an oxo dicarboxylic acid that consists of glutaric acid bearing an oxo substituent at position 2. It is an intermediate metabolite in Krebs cycle. It has a role as a fundamental metabolite. It is functionally related to a glutaric acid. It is a conjugate acid of a 2-oxoglutarate(1-).
Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery.
Oxoglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-Ketoglutarate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Oxoglutaric acid is a natural product found in Humulus lupulus, Drosophila melanogaster, and other organisms with data available.
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)
Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery.
Oxoglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-Ketoglutarate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Oxoglutaric acid is a natural product found in Humulus lupulus, Drosophila melanogaster, and other organisms with data available.
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)
Brand Name:
Vulcanchem
CAS No.:
997-43-3
VCID:
VC20808373
InChI:
InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1
SMILES:
C(CC(=O)O)C(=O)C(=O)[O-].[K+]
Molecular Formula:
C5H5KO5
Molecular Weight:
184.19 g/mol
Potassium 4-carboxy-2-oxobutanoate
CAS No.: 997-43-3
Cat. No.: VC20808373
Molecular Formula: C5H5KO5
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-oxoglutaric acid is an oxo dicarboxylic acid that consists of glutaric acid bearing an oxo substituent at position 2. It is an intermediate metabolite in Krebs cycle. It has a role as a fundamental metabolite. It is functionally related to a glutaric acid. It is a conjugate acid of a 2-oxoglutarate(1-). Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery. Oxoglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). alpha-Ketoglutarate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 2-Oxoglutaric acid is a natural product found in Humulus lupulus, Drosophila melanogaster, and other organisms with data available. A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442) |
|---|---|
| CAS No. | 997-43-3 |
| Molecular Formula | C5H5KO5 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | potassium;5-hydroxy-4,5-dioxopentanoate |
| Standard InChI | InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |
| Standard InChI Key | XTCZBVVKDHLWKU-UHFFFAOYSA-M |
| SMILES | C(CC(=O)O)C(=O)C(=O)[O-].[K+] |
| Canonical SMILES | C(CC(=O)[O-])C(=O)C(=O)O.[K+] |
| Melting Point | 115.5 °C |
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